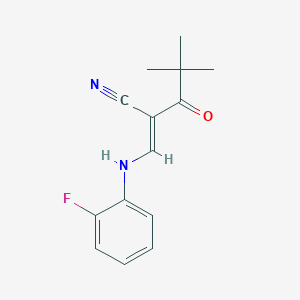

2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

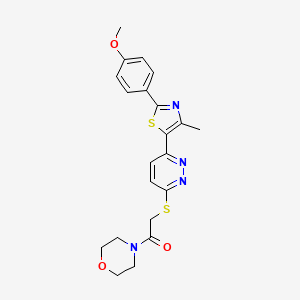

The compound "2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)prop-2-enenitrile" is a chemical entity that appears to be related to a class of compounds known as enamines and azaenamines. These compounds have been studied for their synthesis and reactivity, as well as their potential applications in various fields such as dye production and optical materials.

Synthesis Analysis

The synthesis of related compounds involves the condensation of different starting materials. For instance, the synthesis of 2-oxo-3-(indol-3-yl)propanonitrile was achieved by condensing with dimethylformamide dimethylacetal to yield an enaminonitrile, which further reacted with various reagents to produce different derivatives . Similarly, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, a compound with a similar core structure, was performed through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . These methods suggest that the synthesis of the compound might also involve a condensation reaction followed by subsequent modifications.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy were used to reveal the structure of the synthesized 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid . Optical and X-ray diffraction characterizations were employed to study the crystal structure of (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, revealing that the crystals belong to the same monoclinic space group with nearly identical unit-cell dimensions . These techniques are likely applicable to the analysis of the molecular structure of "2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)prop-2-enenitrile".

Chemical Reactions Analysis

The reactivity of enamines and azaenamines has been explored through various chemical reactions. The enaminonitrile mentioned earlier was shown to react with different nucleophiles such as hydrazine hydrate, aminotriazole, and aminopyrazole to yield pyrazole and pyrimidine derivatives . These reactions demonstrate the versatility of the enamine and azaenamine scaffold in organic synthesis, which could be relevant to the chemical reactions of "2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)prop-2-enenitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been analyzed using various techniques. Ultraviolet-visible absorption spectroscopy was used to analyze the electronic properties of the molecules, and cyclic voltammetry was influenced by the scan rate, indicating electrochemical activity . Thermal analysis was also conducted using thermogravimetric analysis and differential thermal analysis (TG-DTA) . Additionally, the optical properties of related compounds were characterized, showing different emissions in the solid state due to variations in crystal morphology, habit, and size . These analyses provide a framework for understanding the physical and chemical properties of "2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)prop-2-enenitrile".

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

- A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, highlights the challenges and advancements in synthesizing fluorinated compounds. This synthesis is indicative of the complexity and utility of fluorine-containing molecules in pharmaceuticals (Qiu et al., 2009).

Fluorinated Compounds in Imaging

- Radioligands with fluorine atoms, such as [18F] and [11C], have been studied for their use in PET amyloid imaging in Alzheimer's disease patients. These compounds are crucial for early detection and the evaluation of new therapies, demonstrating the role of fluorinated compounds in diagnostic imaging and therapeutic monitoring (Nordberg, 2007).

Bioactivities of Fluorinated Compounds

- The presence and potential toxic properties of 2,4-di-tert-butylphenol and its analogs across various organisms have been explored, showing the wide-ranging bioactivities of fluorinated compounds. Such studies are foundational for understanding the ecological and physiological impacts of these molecules (Zhao et al., 2020).

Fluorine in Protein Design

- The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins to create proteins with novel chemical and biological properties underscores the innovative applications of fluorine in biotechnology and protein engineering (Buer & Marsh, 2012).

Propriétés

IUPAC Name |

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c1-14(2,3)13(18)10(8-16)9-17-12-7-5-4-6-11(12)15/h4-7,9,17H,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXXACLBZHOMRE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CNC1=CC=CC=C1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/NC1=CC=CC=C1F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)

![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)